molecular formula C19H29N3O4S B5824089 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No.: B5824089
M. Wt: 395.5 g/mol
InChI Key: HKUTYSOWFUAXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. It belongs to the class of benzamide-based HDAC inhibitors and has shown promising results in cancer research.

Mechanism of Action

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide exerts its anti-cancer effects by inhibiting HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, leading to the repression of gene expression. This compound inhibits the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of genes involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer models. It has been reported to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDAC enzymes in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as a research tool. It can be toxic to cells at high concentrations and can induce off-target effects, leading to the modulation of non-HDAC proteins.

Future Directions

There are several future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of this compound's potential use in combination with other chemotherapeutic agents for cancer treatment. Further research is also needed to understand the mechanisms underlying the off-target effects of this compound and to develop strategies to minimize these effects.

Synthesis Methods

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-5-nitrobenzoic acid with methylamine to form 2-methyl-5-nitrobenzoic acid. This is followed by the reduction of the nitro group using palladium on carbon catalyst to give 2-methyl-5-aminobenzoic acid. The next step involves the reaction of 2-methyl-5-aminobenzoic acid with 3-(1-pyrrolidinyl)propylamine and 4-morpholine sulfonic acid to form this compound.

Scientific Research Applications

2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been reported to sensitize cancer cells to other chemotherapeutic agents.

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-16-5-6-17(27(24,25)22-11-13-26-14-12-22)15-18(16)19(23)20-7-4-10-21-8-2-3-9-21/h5-6,15H,2-4,7-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUTYSOWFUAXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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